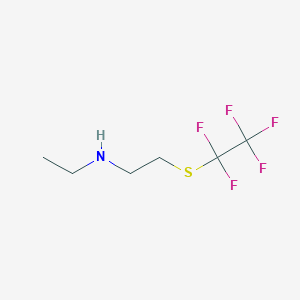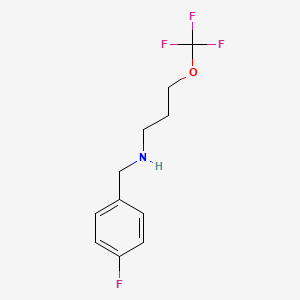
(4-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine is an organic compound that features both fluorine and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine typically involves the reaction of 4-fluorobenzyl chloride with 3-trifluoromethoxypropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorine and trifluoromethoxy groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as increased thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzyl chloride: Similar in structure but lacks the trifluoromethoxy group.
4-Fluorobenzylamine: Contains the fluorobenzyl group but lacks the trifluoromethoxypropyl group.
4-Fluorobenzoic acid: Contains the fluorobenzyl group but has a carboxylic acid functional group instead of the amine.
Uniqueness
(4-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine is unique due to the presence of both fluorine and trifluoromethoxy groups, which can significantly influence its chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H13F4NO |
|---|---|
Peso molecular |
251.22 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C11H13F4NO/c12-10-4-2-9(3-5-10)8-16-6-1-7-17-11(13,14)15/h2-5,16H,1,6-8H2 |
Clave InChI |
VANQWXJDILMXJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCCOC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


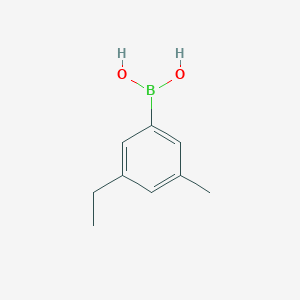
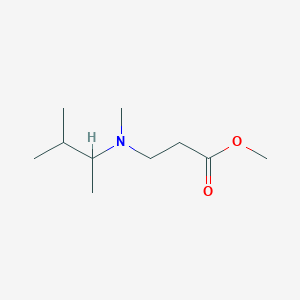
![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)

![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)
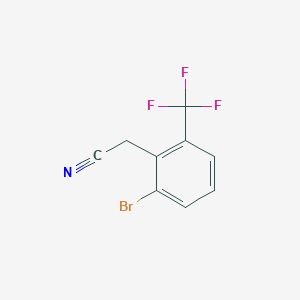
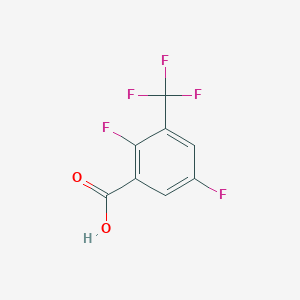
![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)
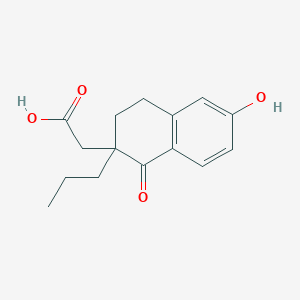

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11758043.png)
![Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11758055.png)
